Fmoc-D-3-thienylalanine (CAS 220497-90-5) is a highly specialized, Fmoc-protected unnatural amino acid utilized primarily as a bioisostere for D-phenylalanine in solid-phase peptide synthesis (SPPS). Featuring a thiophene ring in place of a standard phenyl group, this compound introduces precise steric bulk, altered electron density, and enhanced lipophilicity to peptide sequences. For procurement teams and synthetic chemists, it serves as a critical building block for developing protease-resistant, highly selective peptide therapeutics, offering superior downstream pharmacokinetic properties without compromising coupling efficiency during automated manufacturing [1].
Substituting Fmoc-D-3-thienylalanine with generic alternatives like Fmoc-D-phenylalanine or Fmoc-L-3-thienylalanine fundamentally compromises end-product performance. The standard D-phenylalanine lacks the specific electron-rich sulfur heteroatom and altered dihedral angles provided by the thiophene ring, which are critical for precise hydrophobic pocket binding and off-target receptor exclusion. Furthermore, reverting to an L-enantiomer strips the peptide of its inherent resistance to endogenous proteases. Even the closely related Fmoc-D-2-thienylalanine isomer presents a different spatial orientation of the sulfur atom, which can disrupt optimal pi-stacking interactions and reduce target affinity, making exact procurement of the 3-thienyl isomer non-negotiable for optimized therapeutic sequences[1].
In the development of selective peptide agonists, the substitution of D-phenylalanine with D-3-thienylalanine alters the hydrophobic bulk and electron density of the side chain. This specific bioisosteric replacement provides favorable interactions with target hydrophobic pockets while sterically clashing with off-target receptors. Studies demonstrate that incorporating D-3-thienylalanine can increase target receptor selectivity by over 100-fold compared to baseline D-phenylalanine [1]. Furthermore, the 3-thienyl isomer exhibits a tighter binding affinity than the 2-thienyl isomer due to the optimal trajectory of the sulfur atom.
| Evidence Dimension | Receptor selectivity (Target vs. Off-target) |
| Target Compound Data | >100-fold selectivity margin |
| Comparator Or Baseline | Fmoc-D-Phe-OH (baseline selectivity) |
| Quantified Difference | Significant reduction in off-target binding |
| Conditions | Receptor binding assays for peptide analogs |
Crucial for procuring precursors for highly selective peptide therapeutics without off-target toxicity.
The incorporation of Fmoc-D-3-thienylalanine into peptide backbones provides dual protection against enzymatic degradation. The D-enantiomer configuration inherently resists natural proteases, while the bulky, hydrophobic thiophene ring physically shields adjacent polar amide bonds from hydrolytic cleavage. Compared to peptides synthesized with L-3-thienylalanine or standard D-phenylalanine, D-3-thienylalanine-containing peptides show up to a 4-fold increase in serum half-life [1]. This makes it a critical procurement choice for extending the in vivo stability of peptide drugs.
| Evidence Dimension | Proteolytic stability (Serum half-life) |
| Target Compound Data | Extended half-life (up to 4x increase) |
| Comparator Or Baseline | L-isomers or standard D-Phe |
| Quantified Difference | >300% increase in resistance to enzymatic hydrolysis |
| Conditions | In vitro serum stability assays |
Justifies the higher procurement cost of this unnatural D-amino acid by directly enabling long-acting peptide formulations.
For industrial scale-up of solid-phase peptide synthesis (SPPS), coupling efficiency is a primary cost driver. While bulkier hydrophobic analogs like Fmoc-D-Nal-OH (naphthylalanine) often suffer from steric hindrance leading to sub-85% single-coupling yields, Fmoc-D-3-thienylalanine maintains an excellent balance of steric bulk and reactivity. It routinely achieves greater than 98% coupling efficiency using standard HATU or DIC activation protocols . This near-quantitative yield eliminates the need for expensive double-coupling steps required by larger bioisosteres.
| Evidence Dimension | SPPS Single-Coupling Yield |
| Target Compound Data | >98% yield |
| Comparator Or Baseline | Fmoc-D-Nal-OH (<85% single-coupling yield) |
| Quantified Difference | >13% improvement in primary coupling efficiency |
| Conditions | Standard Fmoc SPPS (HATU/DIPEA activation) |
Ensures high-yield manufacturability and reproducibility in automated peptide synthesis workflows, lowering overall production costs.
Leveraged for its unique steric bulk to fit specific hydrophobic pockets while clashing with off-target receptors, making it the preferred precursor for highly selective melanocortin (MC1R) and GnRH analogs[1].
Utilized when adjacent polar amide bonds require physical shielding from enzymatic hydrolysis, significantly extending the serum half-life of the final peptide drug compared to standard D-phenylalanine substitutions[1].
Serves as a high-yield, drop-in replacement for bulkier unnatural amino acids in automated SPPS workflows, maintaining near-quantitative coupling efficiencies without the need for resource-intensive double-coupling protocols .